8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8,8-dimethyl-2-methylsulfanyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-23(2)9-12-17(13(27)10-23)16(18-20(24-12)25-22(32-6)26-21(18)28)11-7-14(29-3)19(31-5)15(8-11)30-4/h7-8,16H,9-10H2,1-6H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXOSGMXORJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine and quinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Pyrimidine and Quinoline Moieties : These heterocycles are known for their pharmacological properties.
- Methoxy Groups : The presence of methoxy groups enhances the lipophilicity and bioactivity of the compound.
- Methylsulfanyl Group : This group may contribute to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidoquinolines exhibit significant anticancer properties. In vitro studies have shown that these compounds induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : Activation of caspase-3 has been observed, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been reported to arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation .
| Mechanism | Description |
|---|---|
| Caspase Activation | Induces apoptosis via caspase-3 activation |
| Cell Cycle Arrest | Arrests cell cycle at G2/M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown effectiveness against various microbial pathogens including bacteria and fungi:
- Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has shown promising results against opportunistic fungal pathogens such as Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications in the structure can significantly impact its efficacy:
- Methoxy Substitution : Increased methoxy substitution correlates with enhanced anticancer activity.
- Pyrimidine Variants : Variations in the pyrimidine core have been linked to changes in antimicrobial potency .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Activity Study :
- Antifungal Properties Investigation :
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant biological activities. Specifically, 8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has been studied for its potential anticancer properties. The following aspects are noteworthy:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Interaction studies have focused on its binding affinity to biological targets such as enzymes involved in cancer progression.
Interaction Studies
The interactions of this compound with biological targets are crucial for understanding its mechanism of action. Notable findings include:
- Binding Affinity : Studies have shown that the compound has a significant binding affinity to certain proteins involved in cancer pathways.
- Structure-Activity Relationship (SAR) : The unique structure allows for modifications that can enhance or alter its biological activity.
Case Studies and Research Findings
Several research studies have documented the applications and efficacy of this compound:
- Antiproliferative Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the range of 1.9–7.52 μg/mL against human HCT-116 cell lines and 2.3–6.62 μg/mL against MCF-7 cell lines .
- Molecular Docking Studies : Research utilizing molecular docking has indicated that the quinoxaline ring within similar compounds serves as a suitable scaffold for carrying peptidomimetic side chains . This suggests potential modifications to enhance therapeutic efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The C2 methylsulfanyl moiety serves as a key site for nucleophilic displacement reactions:
Mechanistic Insight :
The methylsulfanyl group acts as a leaving group via SNAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing effects from the adjacent pyrimidine N-atoms. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents .
Oxidation Reactions
Controlled oxidation modifies the sulfide moiety:
Key Data :
Electrophilic Aromatic Substitution (EAS) on the 3,4,5-Trimethoxyphenyl Ring
The electron-rich aryl group undergoes regioselective EAS:
Computational Analysis :
DFT calculations (B3LYP/6-311+G**) predict electrophile attack at C4 due to maximal electron density () .
Functionalization of the Dione System
The 4,6-dione moiety participates in condensation and reduction:
Thermodynamic Data :
Ring Functionalization and Annulation
The pyrimidoquinoline core undergoes cycloadditions:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| [4+2] Diels-Alder | Maleic anhydride, toluene, 110°C | Fused tetracyclic adduct | 63 |
| 1,3-Dipolar Cycloaddition | Azide, Cu(I), 70°C | Triazolo-pyrimidoquinoline | 71 |
X-ray Crystallography :
Diels-Alder adduct shows boat conformation of the new six-membered ring (θ = 112.7°) .
Photochemical Reactions
UV irradiation induces unique transformations:
| λ (nm) | Solvent | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | MeCN | 5,8-Quinone via Norrish Type I | 0.18 |
| 365 | Benzene | C2–S Bond homolysis dimer | 0.05 |
Mechanism :
Singlet oxygen () generation confirmed by trapping with 2,2,6,6-tetramethylpiperidine (ESR) .
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Coupling Type | Catalyst | Product | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Aryl derivatives | 420 |
| Sonogashira | PdCl₂/CuI | 2-Alkynyl analogs | 380 |
Optimized Conditions :
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences among analogous pyrimido[4,5-b]quinoline derivatives:
*Note: The target compound’s molar mass is calculated based on its inferred molecular formula.
Key Observations:
- Steric Influence : Bulkier substituents (e.g., 3-methylbutylsulfanyl in ) reduce reaction yields due to steric hindrance, whereas methylsulfanyl maintains moderate steric demand .
Comparison with Other Derivatives:
Key Observations:
Q & A
Q. What are the standard synthetic routes for preparing pyrimido[4,5-b]quinoline derivatives, and how do reaction conditions influence yield?
Pyrimido[4,5-b]quinoline scaffolds are typically synthesized via cyclocondensation of substituted tetrahydroquinoline precursors with urea or thiourea derivatives. For example, ultrasound-assisted methods using Fe(DS)₃ (iron dodecyl sulfate) as a combined Lewis acid-surfactant catalyst enhance reaction efficiency under mild conditions (50–60°C, 30–40 min), achieving yields of 75–85% . Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control to avoid side reactions, and catalyst loading (optimized at 10 mol%) .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- ¹H/¹³C NMR : Characteristic signals for the 3,4,5-trimethoxyphenyl group appear as singlet protons at δ ~3.8–3.9 ppm (OCH₃) and aromatic carbons at δ ~105–155 ppm. The methylsulfanyl group shows a singlet at δ ~2.5 ppm (S–CH₃) .
- X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.8252 Å, b = 10.289 Å) confirm molecular packing and hydrogen-bonding interactions .
Q. What role does the 3,4,5-trimethoxyphenyl substituent play in the compound’s reactivity?
The electron-rich trimethoxyphenyl group enhances π-π stacking interactions in catalytic systems and stabilizes intermediates during cyclization. Its steric bulk may slow down unwanted side reactions, as seen in analogous quinoline derivatives .
Advanced Research Questions
Q. How can statistical experimental design resolve contradictions in catalytic efficiency data for pyrimidoquinoline synthesis?
Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading, sonication time). For instance, a Central Composite Design (CCD) can model non-linear relationships, while ANOVA identifies significant factors (e.g., excess catalyst may reduce yield due to surfactant aggregation) . Contradictions in substituent effects (e.g., notes substituent-independent yields) can be tested via factorial designs comparing electron-donating vs. withdrawing groups .
Q. What computational strategies predict the compound’s solubility and reactivity in diverse solvents?
- COSMO-RS simulations : Calculate solubility parameters (e.g., in DMSO vs. ethyl acetate) by analyzing sigma profiles and activity coefficients.
- DFT calculations : Optimize transition-state geometries to assess regioselectivity in nucleophilic attacks (e.g., at the C2 methylsulfanyl group) . Machine learning models trained on analogous quinoline data can further predict reaction outcomes .
Q. How can crystallographic data address discrepancies in reported molecular conformations?
Compare experimental X-ray structures (e.g., ’s triclinic packing) with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. S···π contacts). Discrepancies in torsion angles (e.g., trimethoxyphenyl orientation) may arise from solvent effects during crystallization, which can be minimized using high-vacuum drying .
Q. What methodologies optimize the compound’s purification from complex reaction mixtures?
- Hybrid chromatography : Combine silica gel (normal phase) with reverse-phase C18 columns to resolve polar byproducts (e.g., unreacted tetrahydroquinoline precursors).
- Recrystallization : Use methanol/water mixtures (7:3 v/v) to exploit solubility differences, achieving >95% purity (validated via HPLC with UV detection at 254 nm) .
Methodological Notes
- Contradiction Handling : When substituent effects conflict (e.g., vs. other studies), validate via kinetic studies (e.g., in situ IR monitoring) to track intermediate formation rates .
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility, as recommended in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
